



Spectroscopic Profile of (Z)-Pent-2-enyl Butyrate: A Technical Guide

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Compound of Interest		
Compound Name:	(Z)-Pent-2-enyl butyrate	
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This technical guide provides a comprehensive overview of the spectroscopic data for **(Z)-Pent-2-enyl butyrate**, catering to researchers, scientists, and professionals in drug development. The document details available mass spectrometry data and typical spectroscopic characteristics for this compound, alongside standardized experimental protocols for acquiring such data.

Molecular Structure

(Z)-Pent-2-enyl butyrate is an ester with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol . Its structure features a Z-configured double bond in the pentenyl moiety, which significantly influences its spectroscopic properties.

Structure:

Spectroscopic Data

While complete, experimentally verified spectra for **(Z)-Pent-2-enyl butyrate** are not publicly available in their entirety, this section compiles the accessible data and provides expected values based on the analysis of similar compounds and functional groups.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) data for **(Z)-Pent-2-enyl butyrate** is available through the NIST Mass Spectrometry Data Center. The primary fragmentation peaks



are summarized below. The fragmentation of esters typically involves cleavage at the C-O bond and rearrangements.

Property	Value
Molecular Formula	C ₉ H ₁₆ O ₂
Molecular Weight	156.22 g/mol
Top Peak (m/z)	71
Second Highest (m/z)	43
Third Highest (m/z)	41

Source: PubChem, NIST Mass Spectrometry Data Center.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental ¹H and ¹³C NMR data for **(Z)-Pent-2-enyl butyrate** are not readily available in public databases. However, expected chemical shifts can be predicted based on the functional groups present in the molecule.

¹H NMR (Predicted)



Protons	Predicted Chemical Shift (ppm)	Multiplicity
CH₃ (butyrate)	0.9 - 1.0	Triplet
CH ₂ (butyrate, adjacent to CH ₃)	1.6 - 1.7	Sextet
CH ₂ (butyrate, adjacent to C=O)	2.2 - 2.3	Triplet
O-CH ₂	4.5 - 4.6	Doublet
CH=CH (alkene)	5.4 - 5.6	Multiplet
CH ₂ (pentenyl, adjacent to C=C)	2.0 - 2.1	Quintet
CH₃ (pentenyl)	0.9 - 1.0	Triplet

¹³C NMR (Predicted)

Carbon Atom	Predicted Chemical Shift (ppm)
C=O (ester carbonyl)	173 - 175
CH=CH (alkene)	120 - 140
O-CH ₂	60 - 65
CH ₂ (butyrate, adjacent to C=O)	30 - 35
CH₂ (butyrate, adjacent to CH₃)	18 - 22
CH₃ (butyrate)	13 - 15
CH ₂ (pentenyl, adjacent to C=C)	20 - 25
CH₃ (pentenyl)	13 - 15

Infrared (IR) Spectroscopy



A vapor-phase IR spectrum for **(Z)-Pent-2-enyl butyrate** is noted in the SpectraBase database, though the full spectrum is not publicly accessible. The characteristic absorption bands for an unsaturated ester are expected in the following regions:

Functional Group	Expected Absorption Range (cm ⁻¹)
C=O (ester stretch)	1735 - 1750
C-O (ester stretch)	1100 - 1300
C=C (alkene stretch)	1640 - 1680 (weak for Z-isomer)
=C-H (alkene C-H stretch)	3000 - 3100
C-H (alkane C-H stretch)	2850 - 3000

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **(Z)-Pent-2-enyl butyrate** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
 - Process the data using Fourier transformation, phase correction, and baseline correction.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.



- Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
- Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
 - Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄).
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the salt plates or the solvent.
 - Record the sample spectrum over a range of 4000-400 cm⁻¹.
 - The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

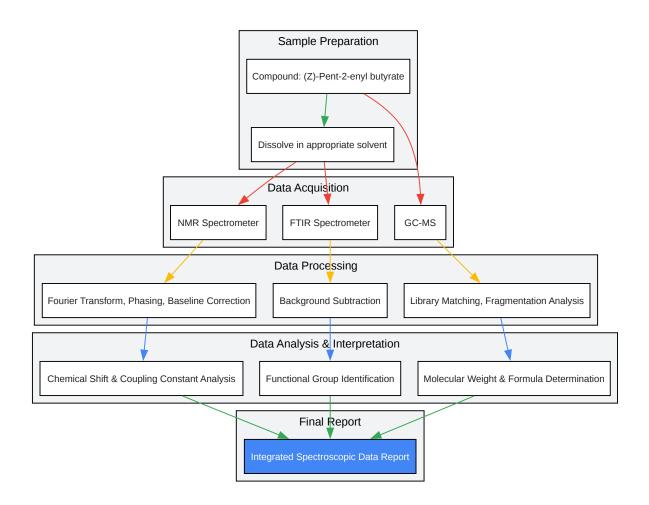
Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a Gas
 Chromatograph (GC) for separation and purification.
- Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer.
- Detection: Detect the ions and record their abundance to generate a mass spectrum.



Visualizations Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like **(Z)-Pent-2-enyl butyrate**.



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General workflow for spectroscopic analysis.

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References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
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